Zilucoplan
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Overview
Description
Zilucoplan is a subcutaneously administered macrocyclic peptide inhibitor of complement component 5 (C5). It is developed by UCB for the treatment of generalized myasthenia gravis, a chronic autoimmune neuromuscular disease. This compound received its first approval in Japan in September 2023, followed by approvals in the USA and the EU later that year .
Preparation Methods
Zilucoplan is synthesized through a total synthesis approach. The compound is a 15-amino acid macrocyclic peptide developed using the ExtremeDiversity™ platform. The synthetic route involves the formation of peptide bonds between amino acids, followed by cyclization to form the macrocyclic structure . The industrial production method involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain on a solid support .
Chemical Reactions Analysis
Zilucoplan undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids.
Reduction: Reduction reactions can be used to modify the disulfide bonds within the peptide.
Substitution: Amino acid residues within this compound can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are modified peptides with altered biological activity .
Scientific Research Applications
Zilucoplan has several scientific research applications, including:
Chemistry: this compound serves as a model for the synthesis of other macrocyclic peptides, providing insights into peptide bond formation and cyclization.
Biology: this compound is used to study the complement system and its role in immune responses.
Medicine: this compound is primarily used in the treatment of generalized myasthenia gravis.
Mechanism of Action
Zilucoplan exerts its effects by binding to complement component 5 (C5) and inhibiting its cleavage into C5a and C5b. This inhibition prevents the formation of the membrane attack complex (MAC), which is responsible for cell lysis and tissue damage in autoimmune diseases. By blocking C5 activation, this compound reduces inflammation and tissue damage in patients with generalized myasthenia gravis .
Comparison with Similar Compounds
Zilucoplan is unique among complement inhibitors due to its subcutaneous administration and macrocyclic structure. Similar compounds include:
Eculizumab: An intravenously administered monoclonal antibody that also inhibits C5.
Ravulizumab: A long-acting C5 inhibitor that is administered intravenously every eight weeks.
This compound’s subcutaneous administration provides a more convenient option for patients, allowing for self-administration at home .
Properties
Key on ui mechanism of action |
The complement system is part of the innate immune system and is critical in inflammatory reactions in response to pathogenic bacteria. Activation pathways of the complement system involve the cleavage of the complement protein C5 by C5 convertases to form C5a, a potent anaphylatoxin, and C5b. Cleavage of C5 also recruits C6, C7, C8, and C9. C5b binds to C6 to yield the terminal complement complex C5b9, a hydrophilic pore that spans the cell membrane. C5b9 causes an influx of water and ions, resulting in osmotic lysis of the targeted cell. The terminal complement cascade has been implicated in the pathophysiology of various inflammatory and autoimmune disorders, including gMG. gMG is an autoimmune disorder characterized by pathogenic autoantibodies that bind to AChRs. Accumulated MAC on the postsynaptic plasma membrane of the neuromuscular junction leads to muscle weakness and damage. The exact mechanism of zilucoplan in gMG has not been fully elucidated. Zilucoplan binds to the complement protein C5 with high affinity to inhibit its cleavage to C5a and C5b, preventing the generation of C5b9. |
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CAS No. |
1841136-73-9 |
Molecular Formula |
C172H278N24O55 |
Molecular Weight |
3562 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C172H278N24O55/c1-9-10-11-12-13-14-15-16-17-18-19-20-27-44-146(202)182-136(170(226)227)53-56-144(200)177-64-67-229-69-71-231-73-75-233-77-79-235-81-83-237-85-87-239-89-91-241-93-95-243-97-99-245-101-103-247-105-107-249-109-111-251-113-112-250-110-108-248-106-104-246-102-100-244-98-96-242-94-92-240-90-88-238-86-84-236-82-80-234-78-76-232-74-72-230-70-68-228-66-59-145(201)175-60-31-29-41-135(169(224)225)186-165(220)152(126-37-25-22-26-38-126)193-162(217)142-43-34-65-196(142)168(223)140(116-125-47-51-129(199)52-48-125)190-157(212)133(54-57-148(204)205)184-161(216)139(117-127-120-180-154-130(127)39-32-62-178-154)188-159(214)138(115-124-45-49-128(198)50-46-124)189-166(221)153(172(5,6)7)194-163(218)143(119-150(208)209)195(8)167(222)141-118-147(203)176-61-30-28-40-131(181-122(4)197)158(213)192-151(121(2)3)164(219)185-134(55-58-149(206)207)156(211)183-132(42-33-63-179-171(173)174)155(210)187-137(160(215)191-141)114-123-35-23-21-24-36-123/h21,23-24,32,35-36,39,45-52,62,120-121,126,131-143,151-153,198-199H,9-20,22,25-31,33-34,37-38,40-44,53-61,63-119H2,1-8H3,(H,175,201)(H,176,203)(H,177,200)(H,178,180)(H,181,197)(H,182,202)(H,183,211)(H,184,216)(H,185,219)(H,186,220)(H,187,210)(H,188,214)(H,189,221)(H,190,212)(H,191,215)(H,192,213)(H,193,217)(H,194,218)(H,204,205)(H,206,207)(H,208,209)(H,224,225)(H,226,227)(H4,173,174,179)/t131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,151-,152-,153+/m0/s1 |
InChI Key |
JDXCOXKBIGBZSK-PSNKNOTQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=C4C=CC=N5)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(=O)O)N(C)C(=O)[C@@H]7CC(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=C4C=CC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)(C)C)NC(=O)C(CC(=O)O)N(C)C(=O)C7CC(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O |
Origin of Product |
United States |
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